molecular formula C13H9N3O3S B2626285 Methyl 4-(5-cyano-6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzoate CAS No. 881244-60-6

Methyl 4-(5-cyano-6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzoate

Cat. No.: B2626285
CAS No.: 881244-60-6
M. Wt: 287.29
InChI Key: OUZHOTZGQDEXMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(5-cyano-6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzoate is a heterocyclic compound featuring a partially saturated pyrimidine core substituted with cyano (-CN), oxo (=O), and thioxo (=S) groups at positions 5, 6, and 2, respectively.

Properties

IUPAC Name

methyl 4-(5-cyano-4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O3S/c1-19-12(18)8-4-2-7(3-5-8)10-9(6-14)11(17)16-13(20)15-10/h2-5H,1H3,(H2,15,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZHOTZGQDEXMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=C(C(=O)NC(=S)N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 4-(5-cyano-6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzoate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-thioxo-1,2,3,4-tetrahydropyrimidine derivatives with benzyl bromides . The reaction conditions often include the use of solvents such as ethanol and catalysts like ceric ammonium nitrate (CAN) to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Methyl 4-(5-cyano-6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Structure and Synthesis

Methyl 4-(5-cyano-6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzoate is characterized by its complex structure, which includes a tetrahydropyrimidine core with cyano and thioxo substituents. The synthesis of this compound typically involves multi-step reactions that utilize readily available reagents. For instance, a common synthetic route includes the condensation of thiourea derivatives with cyanoacetate followed by cyclization to form the tetrahydropyrimidine ring .

Antimicrobial Properties

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity. A study synthesized several new dihydropyrimidine derivatives and evaluated their antimicrobial efficacy against various bacterial strains. The results indicated that specific derivatives showed promising activity, suggesting potential applications in treating infections .

Anticancer Potential

This compound has also been investigated for its anticancer properties. A study focused on the synthesis of related compounds and their evaluation as anticancer agents revealed that some derivatives exhibited cytotoxic effects against cancer cell lines. The mechanism of action is believed to involve the inhibition of key cellular pathways essential for cancer cell proliferation .

Anti-inflammatory Activity

In silico studies have suggested that compounds similar to this compound may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This suggests potential applications in the development of anti-inflammatory drugs .

Data Table: Summary of Biological Activities

Activity Type Study Reference
AntimicrobialBacterial Inhibition
AnticancerCytotoxicity
Anti-inflammatoryEnzyme Inhibition

Case Studies

  • Antimicrobial Evaluation : A comprehensive evaluation was conducted on a series of synthesized dihydropyrimidine derivatives. The study found that specific compounds exhibited strong activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship analysis indicated that modifications at certain positions significantly enhanced antimicrobial potency .
  • Anticancer Research : Another study focused on the synthesis of novel thiouracil derivatives based on the tetrahydropyrimidine scaffold. The compounds were tested against various cancer cell lines (e.g., breast and lung cancer). Results showed that some derivatives had IC50 values in the micromolar range, indicating substantial anticancer activity .

Mechanism of Action

The mechanism of action of Methyl 4-(5-cyano-6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The sulfur atom in the pyrimidine ring plays a crucial role in its biological activity, allowing it to interact with enzymes and receptors in the body . This interaction can inhibit the activity of certain enzymes or block receptor sites, leading to its therapeutic effects.

Comparison with Similar Compounds

Core Structure and Substituent Variations

Target Compound :

  • Core : 1,2,3,6-Tetrahydropyrimidine (partially saturated pyrimidine).
  • Substituents: 5-cyano, 6-oxo, 2-thioxo, and 4-(methyl benzoate).

Analog 1: Methyl 4-[(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate (Compound 26, )

  • Core: Thieno[2,3-d]pyrimidine (fused thiophene-pyrimidine system).
  • Substituents : 6-methyl, 5-phenyl, 4-(methyl benzoate).
  • Key Data : Melting point 147–148°C; LC-MS m/z 377.0 [M+H]+ .

Analog 2 : Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ()

  • Core : 1,2,3,4-Tetrahydropyrimidine.
  • Substituents : 5-chloro, 3-methyl, 1-phenyl, 2-oxo.
  • Pharmacological Relevance: Pyrimidinones exhibit antihypertensive, antibacterial, and antitumor activities .

Analog 3 : Thiazolo[4,5-d]pyrimidine Derivatives ()

  • Core : Thiazolo[4,5-d]pyrimidine (fused thiazole-pyrimidine).
  • Substituents : Varied coumarin and phenyl groups.
  • Synthesis : Microwave-assisted or conventional methods using thiourea and aldehydes .

Structural and Functional Differences

Feature Target Compound Compound 26 Ethyl Derivative Thiazolo Derivatives
Core Structure Partially saturated pyrimidine Fused thienopyrimidine Partially saturated pyrimidine Fused thiazolopyrimidine
Key Substituents 5-CN, 2-S, 6-O, benzoate 6-Me, 5-Ph, benzoate 5-Cl, 2-O, pyrazole Coumarin, phenyl
Synthetic Method Not reported in evidence Cs₂CO₃/DMF-mediated coupling Crystallography-focused synthesis Microwave/glacial AcOH
Bioactivity Hypothesized (based on analogs) Not reported Antihypertensive, antibacterial Not explicitly stated

Electronic and Pharmacokinetic Implications

  • Thioxo vs.
  • Cyano Group: The electron-withdrawing -CN group could stabilize the pyrimidine ring and modulate reactivity, contrasting with electron-donating groups (e.g., methyl in Compound 26) .
  • Benzoate Ester : Common in analogs (e.g., Compound 26), this moiety likely improves membrane permeability but may require hydrolysis for active metabolite formation .

Challenges in Direct Comparisons

  • Data Limitations: No direct spectral or crystallographic data for the target compound are available in the evidence. Analog-based inferences are necessary.

Biological Activity

Methyl 4-(5-cyano-6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H9N3O3SC_{13}H_{9}N_{3}O_{3}S, with a molecular weight of 287.29 g/mol. The compound features a thioxo-pyrimidine moiety that is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have shown that derivatives of compounds similar to this compound exhibit notable antibacterial and antifungal properties.

Case Study: Antibacterial Activity

In a comparative study evaluating various derivatives against Gram-positive and Gram-negative bacteria, compounds demonstrated significant antibacterial activity. The Minimum Inhibitory Concentration (MIC) values ranged from 0.004 mg/mL to 0.045 mg/mL. Notably:

CompoundMIC (mg/mL)Most Sensitive BacteriaMost Resistant Bacteria
Compound 80.004Enterobacter cloacaeE. coli
Compound 110.008Bacillus cereusM. flavus
Compound 120.015Staphylococcus aureusPseudomonas aeruginosa

These results indicate that the tested compounds were more potent than standard antibiotics like ampicillin and streptomycin across all bacterial strains tested .

Case Study: Antifungal Activity

The antifungal activity of these compounds was also evaluated, with MIC values ranging from 0.004 mg/mL to 0.06 mg/mL. The most active compounds displayed excellent efficacy against various fungal strains:

CompoundMIC (mg/mL)Most Sensitive FungiMost Resistant Fungi
Compound 150.004Trichoderma virideAspergillus fumigatus

The docking studies suggested that the mechanism of action for antifungal activity involves inhibition of lanosterol demethylase .

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound derivatives have shown promising results against various cancer cell lines:

  • Cell Lines Tested :
    • Non-small cell lung cancer (HOP-92)
    • Renal cancer (UO-31)
    • Leukemia (MOLT-4)
  • Findings : Compounds exhibited varying degrees of cytotoxicity with some showing potent growth inhibition in the aforementioned cell lines at concentrations as low as 10510^{-5} M .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications on the pyrimidine ring significantly affect the biological activity of these compounds. For instance, the introduction of different substituents on the aryl groups has been correlated with enhanced antimicrobial potency.

Q & A

Q. What synthetic strategies are recommended for preparing Methyl 4-(5-cyano-6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzoate, and how can reaction yields be optimized?

Answer: The compound can be synthesized via cyclocondensation of thiourea derivatives with β-keto esters or nitriles under acidic or basic conditions. Key steps include:

  • Step 1: Formation of the tetrahydropyrimidinone ring by reacting methyl 4-cyanobenzoate with thiourea in the presence of a base (e.g., KOH) to promote cyclization.
  • Step 2: Oxidation of the intermediate to introduce the 6-oxo group using mild oxidizing agents like H₂O₂ or iodine.
    Yield Optimization:
  • Use anhydrous solvents (e.g., DMF or ethanol) to minimize hydrolysis of intermediates.
  • Control temperature (70–80°C) to avoid side reactions like over-oxidation.
  • Monitor reaction progress via TLC or LC-MS to isolate intermediates promptly .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

Answer:

  • 1H NMR: Focus on aromatic protons (δ 7.2–8.0 ppm for the benzoate moiety) and thiocarbonyl (C=S) resonance near δ 3.0–3.5 ppm. Compare with structurally similar compounds (e.g., methyl 4-[(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate, which shows distinct splitting patterns for aromatic protons ).
  • LC-MS: Confirm molecular weight ([M+H]+ expected at ~330–350 Da) and fragmentation patterns (e.g., loss of COOCH₃ or CN groups).
  • FT-IR: Validate C=S (1050–1250 cm⁻¹) and C=O (1650–1750 cm⁻¹) stretches.

Q. How can researchers screen this compound for preliminary biological activity, and what assays are recommended?

Answer:

  • Cytotoxicity: Use MTT or resazurin assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Antimicrobial Activity: Perform disk diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.
  • Enzyme Inhibition: Test against kinases or proteases via fluorescence-based assays (e.g., ADP-Glo™ for kinase activity).
    Note: Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results in triplicate .

Q. What are the solubility and stability profiles of this compound under different experimental conditions?

Answer:

  • Solubility: Highly soluble in DMSO (>10 mM) but limited in aqueous buffers. Use co-solvents like ethanol or PEG-400 for in vitro studies.
  • Stability:
    • pH Sensitivity: Degrades rapidly in strongly acidic (pH < 3) or basic (pH > 10) conditions.
    • Light Sensitivity: Store in amber vials at −20°C to prevent photodegradation.
  • Validation Method: Monitor degradation via HPLC at 254 nm over 24–72 hours .

Q. How can computational methods aid in predicting the compound’s physicochemical properties?

Answer:

  • LogP Calculation: Use software like ChemAxon or SwissADME to predict lipophilicity (expected LogP ~2.5–3.5).
  • Ion Mobility Spectrometry (IMS): Predict Collision Cross Section (CCS) values using tools like MOBCAL. For example, the [M+H]+ adduct may have a CCS of ~234 Ų .
  • Docking Studies: Simulate interactions with target proteins (e.g., thymidylate synthase) using AutoDock Vina.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?

Answer:

  • Modifications:
    • Replace the cyano group with halogens (e.g., Cl, Br) to enhance membrane permeability.
    • Substitute the thiocarbonyl (C=S) with carbonyl (C=O) to evaluate redox sensitivity.
  • Assay Design: Test analogs against a panel of 10–15 cell lines or enzymes to identify key functional groups. For example, methyl benzoate derivatives with trifluoromethyl groups show enhanced activity .

Q. What mechanistic pathways are hypothesized for the compound’s observed cytotoxicity, and how can they be validated?

Answer:

  • Hypothesis 1: Induction of apoptosis via caspase-3/7 activation. Validate using flow cytometry with Annexin V/PI staining.
  • Hypothesis 2: DNA intercalation or topoisomerase inhibition. Confirm via ethidium bromide displacement assays or comet assays.
  • Omics Approaches: Perform RNA-seq or proteomics to identify dysregulated pathways (e.g., oxidative stress markers) .

Q. How does the compound’s stability vary in environmental matrices, and what are its potential ecotoxicological impacts?

Answer:

  • Degradation Studies: Expose the compound to UV light (simulated sunlight) or microbial cultures (e.g., Pseudomonas spp.) and quantify degradation products via LC-MS/MS.
  • Ecotoxicology: Use Daphnia magna or Aliivibrio fischeri bioluminescence assays to assess acute toxicity (EC₅₀ values).
    Key Finding: Pyrimidinone derivatives often persist in aquatic systems but show low bioaccumulation potential .

Q. What advanced analytical techniques are required to resolve contradictory data in purity or bioactivity assessments?

Answer:

  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C₁₃H₁₀N₃O₃S) and detect impurities at <0.1% levels.
  • 2D NMR (COSY, HSQC): Resolve overlapping signals in aromatic regions, particularly for diastereomers.
  • X-ray Crystallography: Determine absolute configuration if chirality is suspected .

Q. How can researchers design experiments to evaluate the compound’s pharmacokinetic (PK) properties in preclinical models?

Answer:

  • In Vivo PK: Administer via intravenous/oral routes in rodents and collect plasma samples at 0, 1, 2, 4, 8, 12, 24 h. Quantify using UPLC-MS/MS.
  • Key Parameters: Calculate AUC, Cₘₐₓ, t₁/₂, and bioavailability (F%).
  • Metabolite Identification: Use hepatocyte incubations or microsomal assays to detect phase I/II metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.